molecular formula C4H7O3- B1230538 2-Hydroxyisobutyrate

2-Hydroxyisobutyrate

Cat. No. B1230538
M. Wt: 103.1 g/mol
InChI Key: BWLBGMIXKSTLSX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxyisobutyrate is a hydroxy fatty acid anion that is the conjugate base of 2-hydroxyisobutyric acid, arising from deprotonation of the carboxy group;  major species at pH 7.3. It has a role as a human xenobiotic metabolite. It derives from an isobutyrate. It is a conjugate base of a 2-hydroxyisobutyric acid.

Scientific Research Applications

Post-Translational Modification Research

2-Hydroxyisobutyrate plays a significant role in proteomics, particularly in the study of post-translational modifications. Research has developed algorithms like 2-hydr_Ensemble for identifying lysine 2-hydroxyisobutyrylation residues in proteins, which is critical for understanding disease mechanisms and drug development. This modification type is instrumental in studying diseases and has been analyzed in various cells, demonstrating the algorithm's efficacy in identifying potential information among feature vectors (Bao, Yang, & Chen, 2021).

Biotechnological Production of Green Chemicals

2-Hydroxyisobutyric acid (2-HIBA) is recognized as a valuable biobased building block for polymer synthesis due to its tertiary carbon atom. It serves as a precursor for several compounds, including methacrylic acid and isobutylene glycol. Advances in biotechnological routes have led to the discovery of novel bioisomerization reactions, converting common metabolites to 2-HIBA, which has implications for sustainable and green chemical production (Rohwerder & Müller, 2010).

Metabolomics and Biomarker Research

2-Hydroxyisobutyrate has been explored as a potential biomarker in various conditions. For example, its quantification in human serum has been validated as an early marker for diabetes mellitus, highlighting its significance in metabolic studies and disease diagnosis (Rodríguez-García et al., 2022). Additionally, it has been studied in the context of insulin resistance and obesity, further underscoring its relevance in metabolic health research (Nilsen et al., 2020).

Enzymatic and Structural Biology Studies

Research on enzymes involved in 2-HIBA metabolism, such as 3-hydroxyisobutyrate dehydrogenase, provides insights into the valine catabolic pathway and the structural basis for substrate specificity and enzymatic mechanisms. These studies not only advance our understanding of enzyme function at the atomic level but also open avenues for engineering enzymes with desired properties for industrial applications (Lokanath et al., 2005).

properties

IUPAC Name

2-hydroxy-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLBGMIXKSTLSX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyisobutyrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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